
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide, also known as CXS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial, antifungal, and antiviral properties. CXS has shown promising results in various studies, making it a potential candidate for future drug development.
Wirkmechanismus
The mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. This compound has also been found to inhibit the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. This compound has also been found to reduce seizures in animal models of epilepsy. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide in lab experiments is that it has been extensively studied and has shown promising results in various studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. In addition, more studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to study its safety and efficacy in humans. In addition, more studies are needed to determine the optimal dosage and administration of this compound. Finally, more research is needed to determine the potential side effects of this compound and how to mitigate them.
Synthesemethoden
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide involves the reaction of N-ethylpropanamide with cyclohexylsulfonyl chloride and 4-aminophenyl. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antinociceptive, and anticonvulsant activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Eigenschaften
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-18-17(20)13-10-14-8-11-16(12-9-14)23(21,22)19-15-6-4-3-5-7-15/h8-9,11-12,15,19H,2-7,10,13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYZZYVMAYTFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7691349.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7691361.png)
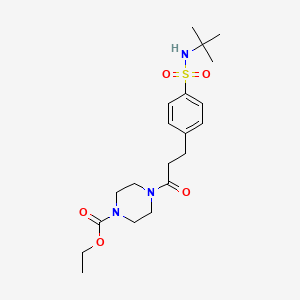
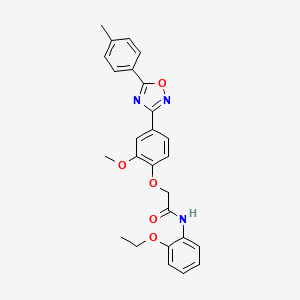
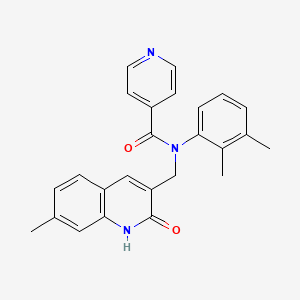
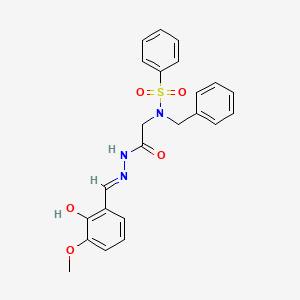
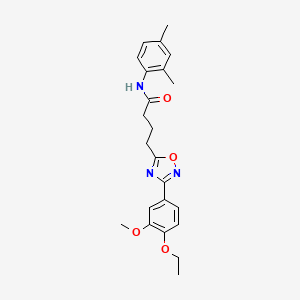

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)





